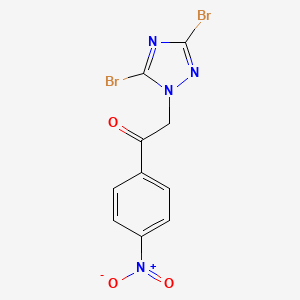

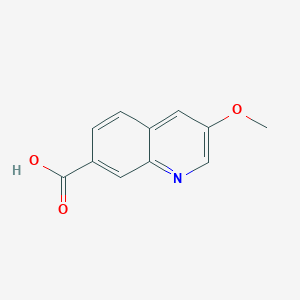

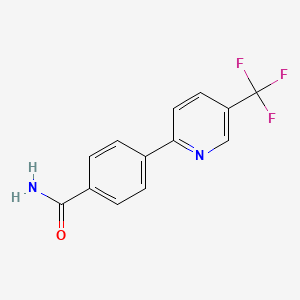

4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide” is a chemical compound with a molecular weight of 267.21 . It is also known as 4-[5-(trifluoromethyl)-2-pyridinyl]benzoic acid .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, the synthesis of tipranavir, which involves the introduction of a 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF, has been described .Applications De Recherche Scientifique

4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide has been studied extensively in the fields of chemistry and pharmacology. It has been used as a model compound for studying the structure-activity relationships of pyridine-based compounds, and its biological activity has been investigated in a variety of systems. For example, it has been shown to possess anti-inflammatory, analgesic, and anti-cancer activities. In addition, this compound has been used as a starting material for the synthesis of other biologically active compounds.

Mécanisme D'action

Target of Action

The primary target of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide is Fatty-acid amide hydrolase 1 . This enzyme plays a crucial role in the hydrolysis of amide bonds in certain signaling lipids, most notably the endocannabinoid anandamide .

Mode of Action

This inhibition could lead to an accumulation of the enzyme’s substrates in the cell, potentially altering cellular signaling .

Biochemical Pathways

The inhibition of Fatty-acid amide hydrolase 1 can affect several biochemical pathways. Most notably, it can impact the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory . By inhibiting the breakdown of anandamide, this compound could potentially enhance the signaling of the endocannabinoid system .

Pharmacokinetics

Similar compounds have been shown to have good absorption and distribution profiles . The metabolism and elimination of these compounds can vary, but they generally undergo hepatic metabolism and renal excretion .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by the endocannabinoid system. Potential effects could include analgesia, reduced inflammation, and alterations in mood and memory .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target . Additionally, individual variations in metabolism and excretion rates can also influence the compound’s efficacy .

Avantages Et Limitations Des Expériences En Laboratoire

4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide is a relatively stable compound and can be easily synthesized using a variety of methods. Additionally, it is relatively inexpensive and can be purchased from a variety of suppliers. However, its solubility in aqueous solutions is limited and it can be difficult to work with in biological assays.

Orientations Futures

Given the promising biological activity of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide, there are many potential future directions for research. These include further investigations into its mechanism of action, studies of its effects on other biological systems, and the development of new derivatives with improved biological activity. Additionally, this compound could be used as a scaffold for the synthesis of new compounds with potential therapeutic applications. Finally, this compound could be used as a starting material for the synthesis of other biologically active compounds.

Méthodes De Synthèse

4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide can be synthesized using a variety of methods. The most common method is the condensation reaction between 5-trifluoromethyl-2-pyridinecarboxaldehyde and 4-aminobenzamide. This reaction proceeds in the presence of an acid catalyst, such as p-toluenesulfonic acid, and yields the desired product in high yields. Other methods, such as the reaction of 2-trifluoromethyl-pyridine with 4-chlorobenzamide, have also been reported.

Propriétés

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O/c14-13(15,16)10-5-6-11(18-7-10)8-1-3-9(4-2-8)12(17)19/h1-7H,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNROCMCYXMTRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.